molecular formula C14H11Cl2N3O B15224814 4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine

4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B15224814
M. Wt: 308.2 g/mol
InChI Key: VLLMEQBKTFEQSD-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with dichloro and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 4-methoxybenzyl group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is introduced using reagents like 4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to form oxidized derivatives.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted pyrazolo[4,3-c]pyridines.

Scientific Research Applications

4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine: Lacks the methoxybenzyl group.

    4-Methoxybenzyl-1H-pyrazolo[4,3-c]pyridine: Lacks the dichloro groups.

Uniqueness

4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both dichloro and methoxybenzyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

4,6-dichloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C14H11Cl2N3O/c1-20-10-4-2-9(3-5-10)8-19-12-6-13(15)18-14(16)11(12)7-17-19/h2-7H,8H2,1H3

InChI Key

VLLMEQBKTFEQSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC(=NC(=C3C=N2)Cl)Cl

Origin of Product

United States

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